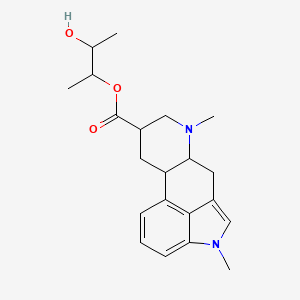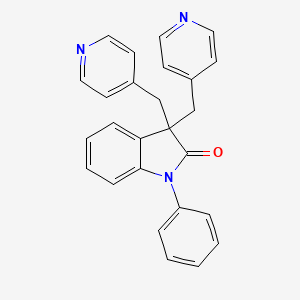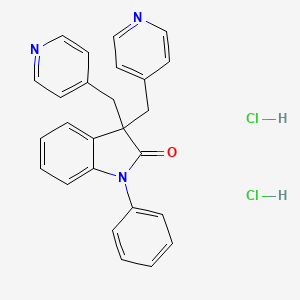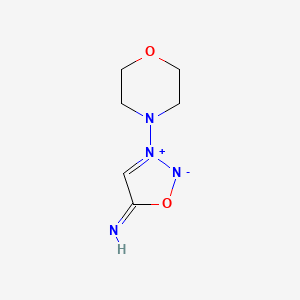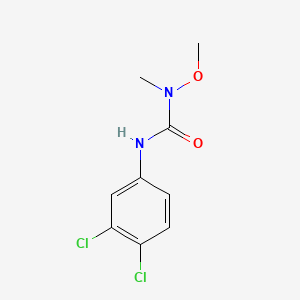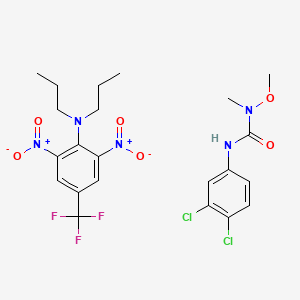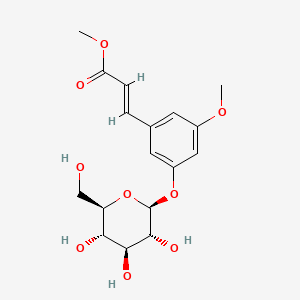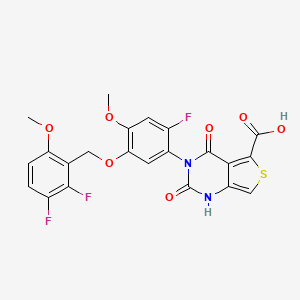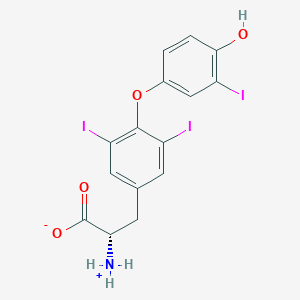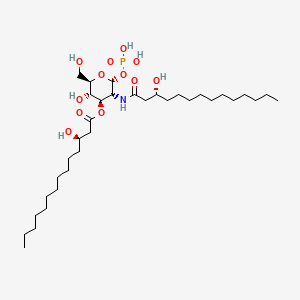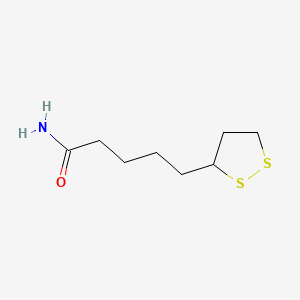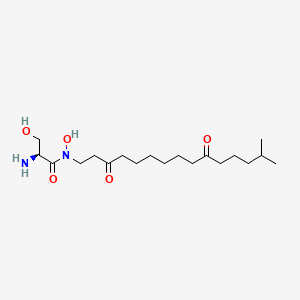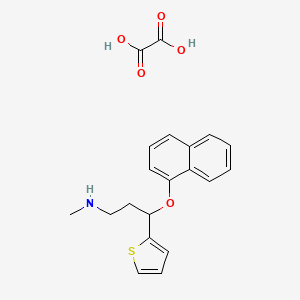
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid is a chemical compound known for its dual inhibition of serotonin and norepinephrine reuptake. This compound is commonly used in the treatment of emotional and somatic symptoms of depression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid involves several steps. One of the key methods includes the preparation of enantiomerically pure N-methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine . The reaction conditions typically involve the use of specific catalysts and solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted thiophene derivatives .
Applications De Recherche Scientifique
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Used in the treatment of depression and anxiety disorders due to its dual inhibition of serotonin and norepinephrine reuptake.
Mécanisme D'action
The mechanism of action of N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid involves the inhibition of serotonin and norepinephrine reuptake. This compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: Another selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) similar to N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid.
Sertraline: An SSRI with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for dual inhibition of serotonin and norepinephrine reuptake. This dual action makes it particularly effective in treating both emotional and somatic symptoms of depression .
Propriétés
Numéro CAS |
116817-14-2 |
|---|---|
Formule moléculaire |
C20H21NO5S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;3-1(4)2(5)6/h2-10,13,17,19H,11-12H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
NMLRFGBDXFMJJM-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
SMILES canonique |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cymbalta duloxetine Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987 Duloxetine HCl duloxetine hydrochloride duloxetine, (+)-isomer HCl, Duloxetine Hydrochloride, Duloxetine LY 227942 LY 248686 LY-227942 LY-248686 LY227942 LY248686 N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


